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molecular formula C10H16O B8326435 2-Methyl-6-methylene-1,7-octadien-3-ol

2-Methyl-6-methylene-1,7-octadien-3-ol

Cat. No. B8326435
M. Wt: 152.23 g/mol
InChI Key: SQRIUUSIOSHZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04215048

Procedure details

2-Propenyl magnesium bromide is prepared under nitrogen from 2-bromopropene (50 g, 0.417 M) and magnesium (12 g, 0.5 M) in tetrahydrofuran (150 ml) in the usual manner. To this reagent, a solution of 4-methylene-5-hexenal (62 g, 0.564 M) in tetrahydrofuran (100 ml) is slowly added during a two hour period at 0° C. After the addition is complete, the mixture is allowed to warm to room temperature and then stirred overnight. The resulting mixture is poured into cold saturated ammonium chloride solution (500 ml) and the aqueous layer is extracted with ether (3×500 ml). The combined organic layers are dried (Na2SO4) and the solvent is removed in vacuo. The residue (56.5 g) is purified by column chromatography on silica gel (350 g) with 25% ether in petroleum ether to give 2-methyl-6-methylene-1,7-octadien-3-ol (32 g, 51%) as a colorless liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([CH3:4])=[CH2:3].[Mg:5].[CH2:6]=[C:7]([CH:12]=[CH2:13])[CH2:8][CH2:9][CH:10]=[O:11].[Cl-].[NH4+]>O1CCCC1>[CH2:12]([Mg:5][Br:1])[CH:7]=[CH2:6].[CH3:4][C:2]([CH:10]([OH:11])[CH2:9][CH2:8][C:7](=[CH2:6])[CH:12]=[CH2:13])=[CH2:3] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC(=C)C
Name
Quantity
12 g
Type
reactant
Smiles
[Mg]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
62 g
Type
reactant
Smiles
C=C(CCC=O)C=C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ether (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue (56.5 g) is purified by column chromatography on silica gel (350 g) with 25% ether in petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)[Mg]Br
Name
Type
product
Smiles
CC(=C)C(CCC(C=C)=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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